molecular formula C22H17BrN2O5 B2687898 3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888451-79-4

3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2687898
CAS No.: 888451-79-4
M. Wt: 469.291
InChI Key: KWXCGHOJACFVMD-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and furan moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Introduction of a bromine atom to the furan ring.

    Amidation: Formation of the amide bond between the bromofuran and an appropriate amine.

    Carboxylation: Introduction of the carboxamide group to the benzofuran ring.

    Ethoxylation: Addition of the ethoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could result in various substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan and benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the amide group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
  • 3-(5-iodofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
  • 3-(5-methylfuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a relatively large and electronegative atom, which can affect the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O5/c1-2-28-16-10-6-4-8-14(16)24-22(27)20-19(13-7-3-5-9-15(13)30-20)25-21(26)17-11-12-18(23)29-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXCGHOJACFVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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